

Hexadecyldimethylamine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Hexadecyldimethylamine

Cat. No.: B057324

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CAS Number: 112-69-6

This technical guide provides an in-depth overview of **Hexadecyldimethylamine** (HDMA), a tertiary amine with significant applications in research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, synthesis, and key biological activities, supported by detailed experimental protocols and visual workflows.

Chemical Identity and Properties

Hexadecyldimethylamine, also known as N,N-Dimethyl-1-hexadecanamine, is a long-chain aliphatic amine. Its amphiphilic nature, stemming from a long hydrophobic hexadecyl tail and a hydrophilic dimethylamino headgroup, is central to its function as a surfactant and its interaction with biological membranes.^[1]

Table 1: Chemical and Physical Properties of **Hexadecyldimethylamine**

Property	Value	Reference(s)
CAS Number	112-69-6	[2] [3] [4]
Molecular Formula	C18H39N	[2] [5]
Molecular Weight	269.51 g/mol	[2] [4]
Appearance	Light yellow to yellow liquid or solid (depending on temperature)	[2]
Melting Point	12 °C	[4]
Boiling Point	148 °C / 2 mmHg	[1] [4]
Density	0.801 g/mL at 20 °C	[1] [4]
Solubility	Insoluble in water; Soluble in organic solvents like chloroform and methanol.	[4]
Refractive Index	n _{20/D} 1.444	[1] [4]
Flash Point	147 °C	[1] [4]

Synonyms:

Hexadecyldimethylamine is known by a variety of synonyms in the literature and commercial products. A comprehensive list is provided below.

Table 2: Synonyms of **Hexadecyldimethylamine**

Synonym

N,N-Dimethyl-1-hexadecanamine

Cetyl dimethylamine

Dimethyl palmitamine

N,N-Dimethylhexadecylamine

Palmityl dimethyl amine

1-(Dimethylamino)hexadecane

Armeen DM 16D

Dimethylcetylamine

N,N-Dimethylcetylamine

N,N-Dimethyl-n-hexadecylamine

N,N-Dimethylpalmitylamine

Dimethyl-n-hexadecylamine

Adma 16

Barlene 16S

Crodamine 3.A16D

Fentamine DMA16

Genamin 16R302D

Synthesis of Hexadecyldimethylamine

A common method for the synthesis of **Hexadecyldimethylamine** involves the reaction of a hexadecyl halide with dimethylamine. The following protocol is a representative example.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Materials:

- 1-Bromohexadecane
- Dimethylamine (40% solution in water)
- Ethanol
- Sodium hydroxide
- Diethyl ether
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 1-bromohexadecane in ethanol.
- Add an excess of 40% aqueous dimethylamine solution to the flask.
- Slowly add a solution of sodium hydroxide to neutralize the hydrobromic acid formed during the reaction.
- Fit the flask with a reflux condenser and heat the mixture at reflux for 4-6 hours.
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Add diethyl ether to extract the product. Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate.

- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude **Hexadecyldimethylamine**.
- The crude product can be further purified by vacuum distillation.

Biological Activity and Experimental Protocols

Hexadecyldimethylamine exhibits notable biological activities, including the modulation of plant development and antimicrobial effects.

Modulation of Plant Root Morphogenesis

HDMA has been shown to influence root development in the model plant *Arabidopsis thaliana* by interacting with the jasmonic acid (JA) signaling pathway.^{[6][7]}

Materials:

- *Arabidopsis thaliana* seeds (e.g., Col-0 ecotype)
- Murashige and Skoog (MS) medium with vitamins
- Sucrose
- Agar
- Petri plates
- **Hexadecyldimethylamine** stock solution (dissolved in a suitable solvent, e.g., DMSO)
- Stereomicroscope
- Image analysis software (e.g., ImageJ)

Procedure:

- **Media Preparation:** Prepare half-strength (0.5x) MS medium supplemented with 1% sucrose and 0.8% agar. Autoclave and cool to approximately 50°C. Add **Hexadecyldimethylamine** from a stock solution to achieve the desired final concentrations (e.g., a range from 1 µM to 50 µM), along with a solvent control. Pour the media into sterile Petri plates.

- **Seed Sterilization and Plating:** Surface-sterilize *Arabidopsis thaliana* seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes, and then rinse thoroughly with sterile distilled water. Aseptically place the sterilized seeds on the prepared MS plates.
- **Vernalization and Growth:** Store the plates at 4°C in the dark for 2-3 days to synchronize germination (vernalization). Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).
- **Data Collection:** After a specified growth period (e.g., 7-10 days), remove the plates and capture high-resolution images of the seedlings.
- **Analysis:**
 - **Primary Root Length:** Measure the length of the primary root from the root-shoot junction to the root tip using a ruler or image analysis software.
 - **Lateral Root Number:** Count the number of emerged lateral roots along the primary root.
 - **Statistical Analysis:** Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to determine the significance of the observed differences between treatments.

Hexadecyldimethylamine has been observed to induce the expression of jasmonic acid-responsive genes, suggesting a crosstalk between the chemical signal and the plant's hormonal signaling pathway.[6][7] The proposed interaction involves the perception of HDMA leading to the activation of downstream components of the JA signaling cascade, ultimately affecting gene expression and root morphology.



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Proposed interaction of **Hexadecyldimethylamine** with the Jasmonic Acid signaling pathway in plants.

Antimicrobial Activity

The surfactant properties of **Hexadecyldimethylamine** contribute to its ability to disrupt microbial cell membranes, leading to cell lysis and death. This makes it an effective antimicrobial agent.

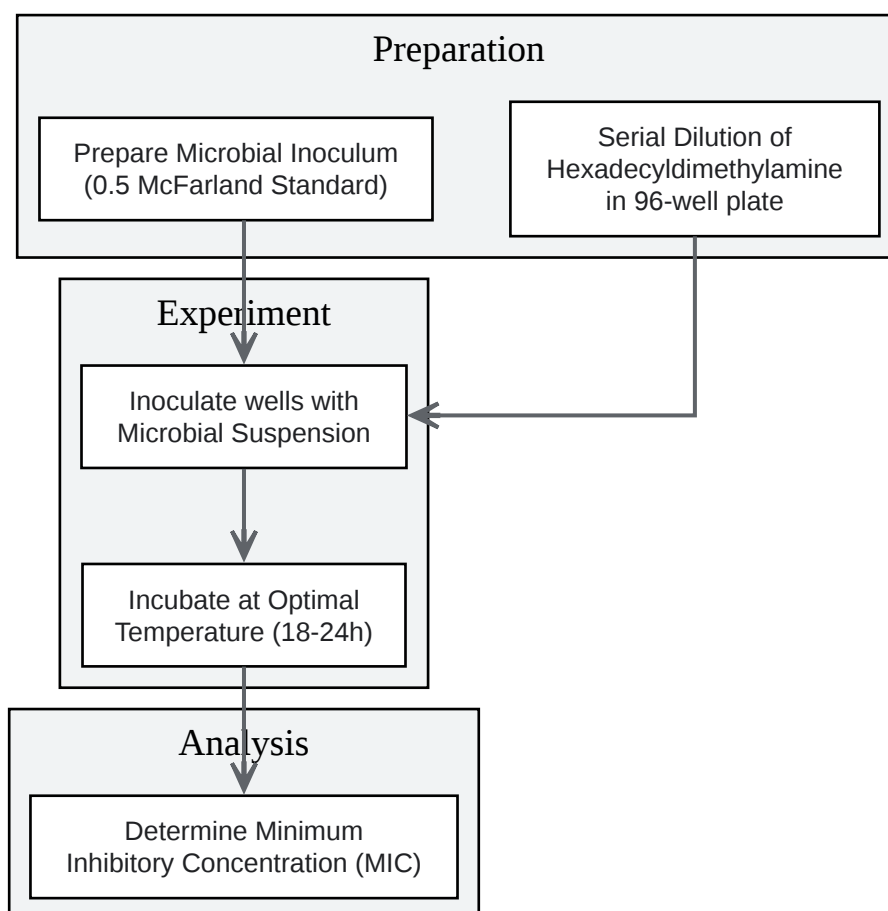
Materials:

- Test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- Sterile 96-well microtiter plates
- **Hexadecyldimethylamine** stock solution
- Sterile saline or phosphate-buffered saline (PBS)
- Spectrophotometer or microplate reader
- Incubator

Procedure:

- **Inoculum Preparation:** Culture the test microorganism in the appropriate broth overnight. Dilute the overnight culture in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- **Serial Dilution:** In a sterile 96-well plate, perform serial twofold dilutions of the **Hexadecyldimethylamine** stock solution in the broth medium to obtain a range of concentrations.
- **Inoculation:** Inoculate each well containing the diluted compound and the growth control wells with the prepared microbial suspension. Include a sterility control well (broth only) and a growth control well (broth and inoculum, no compound).

- Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours).
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of **Hexadecyldimethylamine** that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.



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Workflow for determining the Minimum Inhibitory Concentration (MIC) of
Hexadecyldimethylamine.

Applications in Drug Development and Research

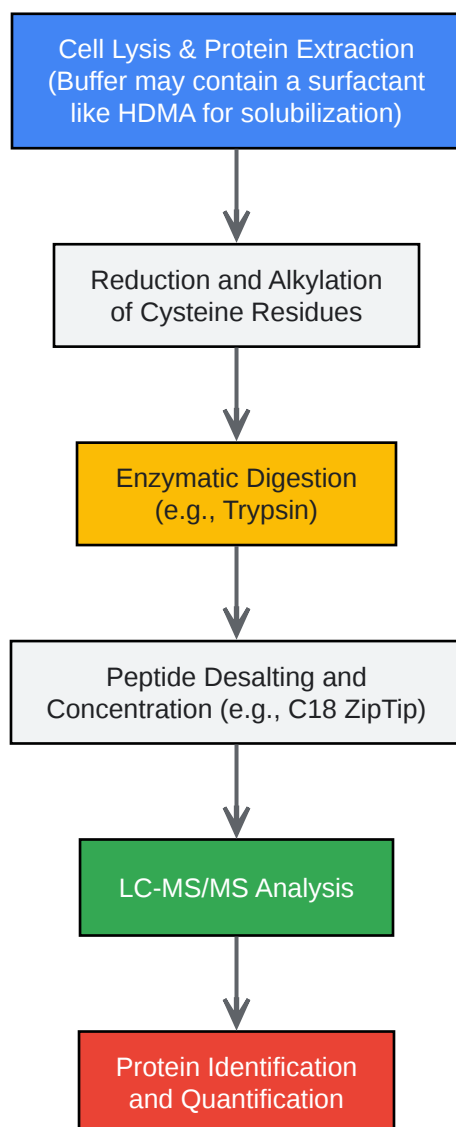
The unique properties of **Hexadecyldimethylamine** make it a valuable tool in various research and drug development applications.

Surfactant in Formulations

As a cationic surfactant, HDMA can be used as an excipient in drug formulations to improve the solubility and bioavailability of poorly water-soluble drugs. It is also a key intermediate in the synthesis of other surfactants, such as quaternary ammonium compounds and amine oxides, which have broad applications in the pharmaceutical and cosmetic industries.[8][9]

Role in Proteomics

In the field of proteomics, detergents and surfactants are crucial for the solubilization and denaturation of proteins during sample preparation for analysis by techniques such as mass spectrometry. While not a primary choice, the surfactant properties of HDMA could be leveraged in specific applications where its unique characteristics are advantageous.



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A general workflow for proteomic sample preparation where a surfactant like HDMA could be utilized.

Safety and Handling

Hexadecyldimethylamine is a corrosive substance and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[4] It can cause severe skin burns and eye damage.[5] In case of contact, rinse immediately with plenty of water and seek medical advice.[10] It is combustible but does not ignite readily.[4]

This technical guide provides a foundational understanding of **Hexadecyldimethylamine** for its application in a research and development setting. For specific applications, further optimization of the described protocols may be necessary.

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- To cite this document: BenchChem. [Hexadecyldimethylamine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057324#hexadecyldimethylamine-cas-number-and-synonyms]

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